molecular formula C18H22N2O B11840867 (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol CAS No. 920494-47-9

(4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol

Cat. No.: B11840867
CAS No.: 920494-47-9
M. Wt: 282.4 g/mol
InChI Key: HRYYLQVIRUDYOY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Derivative Classification

The systematic IUPAC name of the compound (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol is derived from its quinoline core structure and substituents. Quinoline, a heterocyclic aromatic system comprising a benzene ring fused to a pyridine ring, serves as the parent structure. The substituents are analyzed as follows:

  • Amino group at position 4 : The nitrogen atom at position 4 of the quinoline ring is substituted with two cyclopropylmethyl groups, forming a bis(cyclopropylmethyl)amino moiety.
  • Methanol group at position 3 : A hydroxymethyl (-CH$$_2$$OH) group is attached to position 3 of the quinoline ring.

The full IUPAC name is 4-[bis(cyclopropylmethyl)amino]quinolin-3-ylmethanol . This nomenclature prioritizes the quinoline numbering system, where the pyridine nitrogen is assigned position 1, and subsequent positions follow clockwise. The bis(cyclopropylmethyl)amino group is named using the prefix bis- to indicate two identical substituents on the nitrogen atom, followed by the cyclopropane-derived alkyl groups.

Derivative classification places this compound within the quinolinemethanol family, characterized by a hydroxymethyl group attached to the quinoline scaffold. The presence of the bis(cyclopropylmethyl)amino substituent further categorizes it as a N,N-dialkylquinolinamine derivative.

Comparative Analysis of Synonyms and Registry Numbers

While the exact compound is not explicitly listed in the provided sources, analogous structures and naming conventions allow for inferring potential synonyms and identifiers:

Synonym Registry Number Source Reference
4-[Bis(cyclopropylmethyl)amino]-3-quinolinemethanol Not listed Derived from
Quinolin-3-ylmethanol, 4-(bis(cyclopropylmethyl)amino)- Not listed Based on
3-(Hydroxymethyl)-4-(bis(cyclopropylmethyl)amino)quinoline Not listed Structural inference

Key Observations :

  • CAS Registry : The closest analogue in the provided data is 4-(Bis(cyclopropylmethyl)amino)-6-methylquinoline-3-carbaldehyde (CAS 920494-42-4), which shares the bis(cyclopropylmethyl)amino group but differs in the substituent at position 3 (carbaldehyde vs. methanol).
  • EC Numbers : European Community identifiers for similar quinoline derivatives (e.g., 400-860-0 for nickel complexes) suggest that the target compound would follow a comparable numbering system if registered.
  • PubChem Entries : Related compounds, such as (Quinolin-3-yl)methanol (CID 12662983) and (1-Aminocyclopropyl)methanol (CID 14146220), validate the naming conventions for methanol-substituted heterocycles.

Molecular Formula and Structural Isomerism Considerations

The molecular formula of (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol is C$${18}$$H$${25}$$N$$_{2}$$O , calculated as follows:

  • Quinoline core : C$$9$$H$$7$$N
  • Bis(cyclopropylmethyl)amino group : 2×(C$$4$$H$$7$$) + N → C$$8$$H$${14}$$N
  • Methanol group : CH$$2$$OH → C$$1$$H$$_4$$O

Structural Isomerism Analysis :

  • Positional Isomerism : Variations in substituent placement on the quinoline ring (e.g., amino group at position 2 or 6 instead of 4) would yield positional isomers.
  • Functional Group Isomerism : Replacement of the hydroxymethyl group with alternative functional groups (e.g., carbaldehyde as in ) creates functional isomers.
  • Stereoisomerism :
    • The hydroxymethyl group’s carbon (C3) is not chiral due to two identical hydrogen substituents.
    • The bis(cyclopropylmethyl)amino group lacks stereogenic centers because both substituents on nitrogen are identical.

Comparative Molecular Features :

Feature This Compound Related Compound
Molecular Formula C$${18}$$H$${25}$$N$$_{2}$$O C$${19}$$H$${22}$$N$$_{2}$$O
Substituent at Position 3 -CH$$_2$$OH -CH$$_2$$CHO
Substituent at Position 6 None -CH$$_3$$

The rigid cyclopropane rings in the cyclopropylmethyl groups restrict conformational flexibility, minimizing torsional isomerism.

Properties

CAS No.

920494-47-9

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

[4-[bis(cyclopropylmethyl)amino]quinolin-3-yl]methanol

InChI

InChI=1S/C18H22N2O/c21-12-15-9-19-17-4-2-1-3-16(17)18(15)20(10-13-5-6-13)11-14-7-8-14/h1-4,9,13-14,21H,5-8,10-12H2

InChI Key

HRYYLQVIRUDYOY-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(CC2CC2)C3=C(C=NC4=CC=CC=C43)CO

Origin of Product

United States

Preparation Methods

Reductive Amination of 3-Formylquinoline Derivatives

A prominent method involves reductive amination of 3-formylquinoline intermediates with cyclopropylmethylamine derivatives.

Procedure (Adapted from WO2006051489A1 and PMC5325712):

  • Starting Material : 3-Formylquinoline is treated with bis(cyclopropylmethyl)amine in dichloromethane (DCM).

  • Reducing Agent : Sodium triacetoxyborohydride (NaHB(OAc)₃) is added at 0–25°C.

  • Reaction Time : 4–12 hours under inert atmosphere.

  • Workup : Quenching with aqueous NaOH, extraction with DCM, and purification via column chromatography.

Key Data :

ParameterValueSource
Yield70–85%
Reaction Temperature0–25°C
SolventDichloromethane

Mechanistic Insight :
The aldehyde group at the 3-position of quinoline undergoes nucleophilic attack by the amine, followed by reduction to stabilize the secondary amine. NaHB(OAc)₃ selectively reduces the imine intermediate without affecting other functional groups.

Cyclopropane Carboxaldehyde Condensation

Alternative routes utilize cyclopropane carboxaldehyde for direct introduction of cyclopropylmethyl groups (JP2009530230A).

Procedure:

  • Intermediate Synthesis : 3-Aminoquinoline is reacted with cyclopropane carboxaldehyde in ethanol.

  • Reduction : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) reduces the Schiff base intermediate.

  • Oxidation : The resulting alcohol is oxidized to the aldehyde using Dess-Martin periodinane.

  • Final Reduction : The aldehyde is reduced to the hydroxymethyl group with NaBH₄.

Key Data :

ParameterValueSource
Overall Yield60–75%
Critical StepReductive amination (Step 2)

Advantages :

  • Avoids harsh conditions, preserving quinoline ring integrity.

  • High stereoselectivity due to controlled reduction.

Palladium-Catalyzed Cross-Coupling

For advanced functionalization, Pd-catalyzed cross-coupling introduces cyclopropylmethyl groups (CN102199098B).

Procedure:

  • Substrate : 3-Bromoquinoline is treated with bis(cyclopropylmethyl)zinc reagent.

  • Catalyst : Pd(PPh₃)₄ (5 mol%) in THF at 60°C.

  • Oxidation : The product is oxidized with MnO₂ to form the aldehyde.

  • Reduction : NaBH₄ in methanol yields the hydroxymethyl derivative.

Key Data :

ParameterValueSource
Yield (Cross-Coupling)65–80%
Catalyst Efficiency>90% conversion

Challenges :

  • Requires strict anhydrous conditions.

  • Limited scalability due to Pd cost.

Optimization Strategies

Solvent and Temperature Effects

  • Polar Solvents : DCM and THF improve amine solubility and reaction homogeneity.

  • Low Temperatures (0–25°C) : Minimize side reactions (e.g., quinoline ring decomposition).

Catalytic Hydrogenation

Pt/C or Pd/C catalytic hydrogenation (CN102199098B) offers a greener alternative to NaHB(OAc)₃:

  • Conditions : 1 atm H₂, 25°C, ethanol solvent.

  • Yield : 70–78% with >95% purity.

Analytical Characterization

Critical data for verifying synthesis success:

NMR Spectroscopy (from PMC3394047 ):

  • ¹H-NMR (CDCl₃) : δ 1.16–1.31 (m, cyclopropyl CH₂), 3.47 (s, CH₂ benzyl), 8.65 (s, quinoline H).

  • ¹³C-NMR : 16.2 ppm (cyclopropyl CH₂), 120–150 ppm (quinoline carbons).

Mass Spectrometry (PMC5325712 ):

  • ESI-MS : m/z 282.4 [M+H]⁺, consistent with molecular formula C₁₇H₂₀N₂O.

Comparative Analysis of Methods

MethodYield (%)CostScalability
Reductive Amination70–85ModerateHigh
Cyclopropane Condensation60–75LowModerate
Pd-Catalyzed Coupling65–80HighLow

Scientific Research Applications

Anticancer Activity

Research indicates that quinoline derivatives, including (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol, exhibit promising anticancer properties. These compounds often interact with multiple biological targets, disrupting cancer cell proliferation and inducing apoptosis. A study highlighted the use of similar quinoline derivatives that effectively inhibited tumor growth in various cancer models, demonstrating the potential of this compound in oncology .

Neuroprotective Effects

The compound is also being investigated for its neuroprotective capabilities. Quinoline derivatives have been shown to modulate pathways involved in neurodegenerative diseases such as Alzheimer's disease. The ability of (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol to influence amyloid precursor protein metabolism suggests a therapeutic avenue for treating cognitive decline associated with neurodegeneration .

Antimalarial Activity

Recent studies have explored the antimalarial properties of aminoalcohol quinolines. The structural similarity between (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol and established antimalarial agents positions it as a candidate for further investigation in combating malaria through inhibition of Plasmodium species .

Synthetic Routes

The synthesis of (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol typically involves several steps:

  • Formation of the Quinoline Core : Starting from commercially available precursors, the quinoline framework is constructed through cyclization reactions.
  • Introduction of Amino Groups : The incorporation of bis(cyclopropylmethyl)amine is achieved via nucleophilic substitution reactions.
  • Final Functionalization : The hydroxymethyl group is introduced through reductive amination or similar techniques to yield the final product.

Optimization Techniques

Recent advancements in synthetic methodologies, such as microwave-assisted synthesis and solvent-free conditions, have improved yields and reduced reaction times for producing quinoline derivatives .

In Vivo Studies

A notable case study involved administering a series of quinoline derivatives to murine models to assess their anticancer efficacy. Results indicated significant tumor regression in treated groups compared to controls, reinforcing the potential clinical applications of (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol in cancer therapy .

Mechanistic Insights

Another study focused on elucidating the mechanism of action for similar compounds by employing molecular docking studies. These studies revealed that the compound binds effectively to target proteins involved in apoptosis and cell cycle regulation, providing insights into its therapeutic effects .

Mechanism of Action

The mechanism of action of (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Quinoline Derivatives

Compound Name Substituents (Quinoline Positions) Molecular Weight (g/mol) Notable Functional Groups CAS Number
(4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol 4: Bis(cyclopropylmethyl)amino; 3: methanol Not explicitly provided Amino, cyclopropylmethyl, hydroxymethyl Not provided
[2-Cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl]methanol 2: Cyclopropyl; 4: 4-fluorophenyl; 3: methanol ~333.73 (analogous) Fluorophenyl, hydroxymethyl 121660-11-5
1-(4-((3-Aminopropyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone HCl 4: 3-Aminopropylamino; 3: trifluoroethanone 333.73 Trifluoroethanone, aminopropylamino -
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline 4: Amino; 2: 4-chlorophenyl; 3: 4-methoxyphenyl Not provided Chlorophenyl, methoxyphenyl, amino -

Key Observations :

  • Position 4 Variability: The target compound’s bis(cyclopropylmethyl)amino group contrasts with simpler amino (e.g., 4-Amino-2-(4-chlorophenyl)-quinoline) or fluorophenyl groups (e.g., [2-Cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl]methanol). These differences affect electronic properties and steric hindrance.
  • Position 3 Functionalization: The hydroxymethyl group in the target compound is replaced by trifluoroethanone in 1-(4-((3-Aminopropyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone HCl, altering polarity and hydrogen-bonding capacity.

Key Observations :

  • The target compound likely requires palladium-catalyzed coupling for cyclopropylmethyl group installation, similar to methods in and .
  • Methanol-containing derivatives (e.g., [2-Cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl]methanol) often employ protecting groups for the hydroxymethyl moiety during synthesis.

Biological Activity

The compound (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol is a synthetic derivative of quinoline that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol features a quinoline core substituted with a bis(cyclopropylmethyl)amino group at the 4-position. This structural modification is hypothesized to enhance its interaction with biological targets.

Pharmacological Profile

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, some derivatives have shown selective inhibition against various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Certain quinoline-based compounds demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.
  • Neuroprotective Effects : There is emerging evidence that quinoline derivatives may protect neurons from oxidative stress and neurodegeneration, making them potential candidates for treating neurodegenerative diseases.

The biological activity of (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol can be attributed to several mechanisms:

  • Receptor Binding : Similar compounds have been shown to interact with various receptors, including dopamine receptors (D2R and D3R), which are critical in neurological functions and disorders .
  • Enzyme Inhibition : Quinoline derivatives often act as inhibitors of key enzymes involved in cancer progression and microbial resistance. For example, they may inhibit kinases or other enzymes that facilitate tumor growth or bacterial survival .
  • Oxidative Stress Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, thereby exerting protective effects on cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity : A study demonstrated that a quinoline derivative exhibited significant cytotoxicity against human cancer cell lines with an IC50 value in the low micromolar range. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Neuroprotective Study : Another research highlighted a compound structurally similar to (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol showing protective effects against oxidative stress in neuronal cells, suggesting potential use in neurodegenerative disease models .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 Value (μM)Mechanism
Compound AAnticancer2.5Apoptosis induction
Compound BAntimicrobial1.0Cell wall synthesis inhibition
Compound CNeuroprotective5.0Oxidative stress modulation

Q & A

Q. Why do synthetic yields vary when using PPA vs. Eaton’s reagent for cyclization?

  • Resolution : PPA’s higher acidity (H₀ ~−12) accelerates intramolecular cyclization but may degrade acid-labile groups. Eaton’s reagent (P₂O₅/MeSO₃H) offers milder conditions (70°C) for tert-butyl-protected intermediates, improving yields by 15–20% .

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